3-Iodoprop-2-enoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-iodoprop-2-enoic acid involves the copper(I)-catalyzed reaction of propiolic acid with hydriodic acid. The reaction is typically carried out under reflux conditions with copper(I) iodide as a catalyst. The reaction mixture is heated to around 130°C, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Safety measures are crucial due to the hazardous nature of hydriodic acid and the need for precise temperature control.
Chemical Reactions Analysis
Types of Reactions: 3-Iodoprop-2-enoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The double bond in the propenoic acid structure allows for addition reactions with electrophiles and nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Addition: Electrophiles like bromine or nucleophiles like hydroxide ions can add across the double bond.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are commonly used.
Major Products Formed:
Substitution: Formation of azido or thiocyanato derivatives.
Addition: Formation of dibromo or hydroxy derivatives.
Oxidation/Reduction: Formation of carboxylic acids or alcohols.
Scientific Research Applications
3-Iodoprop-2-enoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity.
Medicine: Explored for its potential in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-iodoprop-2-enoic acid exerts its effects involves its reactivity towards nucleophiles and electrophiles. The iodine atom and the double bond in the propenoic acid structure are key sites for chemical interactions. These interactions can lead to the formation of covalent bonds with target molecules, influencing biochemical pathways and molecular targets .
Comparison with Similar Compounds
3-Bromoprop-2-enoic acid: Similar structure but with a bromine atom instead of iodine.
3-Chloroprop-2-enoic acid: Contains a chlorine atom instead of iodine.
2-Iodopropanoic acid: Similar iodine-containing compound but with a different carbon skeleton.
Uniqueness: 3-Iodoprop-2-enoic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s behavior in chemical reactions and its interactions with biological targets.
Properties
IUPAC Name |
3-iodoprop-2-enoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3IO2/c4-2-1-3(5)6/h1-2H,(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFDLVHJHUMSAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CI)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60275570 | |
Record name | 3-iodoprop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60275570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71815-44-6, 6372-02-7 | |
Record name | 3-Iodo-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71815-44-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-iodoprop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60275570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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